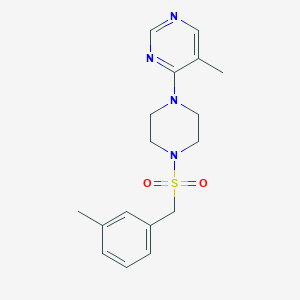

5-Methyl-4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)pyrimidine

Descripción

Propiedades

IUPAC Name |

5-methyl-4-[4-[(3-methylphenyl)methylsulfonyl]piperazin-1-yl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2S/c1-14-4-3-5-16(10-14)12-24(22,23)21-8-6-20(7-9-21)17-15(2)11-18-13-19-17/h3-5,10-11,13H,6-9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKHGDACFQPPMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)N2CCN(CC2)C3=NC=NC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrimidine core.

Attachment of the 3-Methylbenzylsulfonyl Group: The final step involves the sulfonylation of the piperazine moiety using 3-methylbenzylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Análisis De Reacciones Químicas

Types of Reactions

5-Methyl-4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Alkyl halides, acyl chlorides, bases like triethylamine.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Various N-substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

5-Methyl-4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)pyrimidine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

Biology: It is used in the study of enzyme inhibition and receptor binding assays.

Industry: The compound can be used as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Mecanismo De Acción

The mechanism of action of 5-Methyl-4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the piperazine moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparación Con Compuestos Similares

Similar Compounds

4-(4-(3-Methylbenzyl)piperazin-1-yl)pyrimidine: Lacks the sulfonyl group, which may result in different biological activity.

5-Methyl-4-(4-(benzylsulfonyl)piperazin-1-yl)pyrimidine: Similar structure but without the 3-methyl substitution on the benzyl group.

Uniqueness

5-Methyl-4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)pyrimidine is unique due to the presence of both the 3-methylbenzylsulfonyl group and the piperazine moiety, which together contribute to its distinct chemical and biological properties. This combination of functional groups allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Actividad Biológica

5-Methyl-4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)pyrimidine is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant studies that highlight its pharmacological properties.

Synthesis

The synthesis of 5-Methyl-4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)pyrimidine typically involves multi-step chemical reactions. The process often includes the formation of the pyrimidine ring followed by the introduction of the piperazine moiety and subsequent sulfonylation with 3-methylbenzyl sulfonyl chloride. Characterization techniques such as NMR, IR, and mass spectrometry are employed to confirm the structure.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, a related series of piperazine derivatives showed moderate to strong antibacterial effects against various strains including Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. In vitro assays indicated that derivatives containing the piperazine structure often display potent AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases . Additionally, urease inhibition is significant for treating conditions like urinary tract infections.

Case Studies

- Case Study on Antimicrobial Efficacy : A study assessed the antimicrobial properties of a series of piperazine derivatives, including those with sulfonamide groups. The results indicated that compounds similar to 5-Methyl-4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)pyrimidine exhibited IC50 values ranging from 2.14 to 0.63 µM against E. coli and Pseudomonas aeruginosa, demonstrating their potential as effective antibacterial agents .

- Enzyme Activity : In another research effort, the compound was tested for its ability to inhibit AChE, showing promising results with an IC50 value significantly lower than standard inhibitors used in clinical settings . This suggests potential therapeutic applications in treating Alzheimer's disease.

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Methyl-4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)pyrimidine?

- Methodological Answer : The synthesis typically involves sequential steps:

- Sulfonylation : Reacting piperazine derivatives with 3-methylbenzylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonyl group.

- Coupling Reactions : Combining the sulfonylated piperazine with a substituted pyrimidine core via nucleophilic aromatic substitution. Temperature control (60–80°C) and catalysts like Pd(OAc)₂ may enhance yield .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization to achieve >95% purity .

Q. How is the compound characterized for structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., pyrimidine C-4 and piperazine N-sulfonyl signals) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak at m/z 403.15) .

- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>98%) .

Q. What are key physicochemical properties to consider during experimental design?

- Methodological Answer :

- Solubility : Test in DMSO (primary solvent for bioassays) and aqueous buffers (pH 6–8). Poor aqueous solubility may require formulation with cyclodextrins .

- Stability : Conduct accelerated stability studies (40°C/75% RH) over 14 days; monitor degradation via HPLC. Protect from light due to sulfonyl group sensitivity .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data across different assays?

- Methodological Answer :

- Cross-Validation : Re-test the compound in orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability). For example, discrepancies in IC₅₀ values may arise from assay-specific interference (e.g., ATP levels in kinase assays) .

- Proteomic Profiling : Use affinity chromatography or thermal shift assays to identify off-target interactions that explain variable results .

Q. What computational strategies predict biological targets and mechanisms of action?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Glide or AutoDock Vina to screen against kinase or GPCR libraries. Focus on conserved binding motifs (e.g., hinge regions in kinases) .

- QSAR Modeling : Train models using bioactivity data from analogs (e.g., substituent effects on piperazine or pyrimidine moieties) to prioritize targets .

Q. How to design structure-activity relationship (SAR) studies to optimize bioactivity?

- Methodological Answer :

- Core Modifications : Synthesize analogs with varied substituents (e.g., 3-methylbenzyl → 4-fluorobenzyl) to assess sulfonyl group impact on target binding .

- Pyrimidine Substitutions : Introduce electron-withdrawing groups (e.g., Cl at C-5) to enhance π-stacking in enzyme active sites .

- In Vivo Testing : Prioritize analogs with logP < 3.5 and polar surface area < 90 Ų for improved pharmacokinetics .

Q. What strategies address low bioavailability in preclinical models?

- Methodological Answer :

- Prodrug Design : Synthesize phosphate or acetylated derivatives to enhance solubility. Hydrolysis studies in plasma confirm activation rates .

- Nanocarrier Systems : Encapsulate the compound in PEGylated liposomes; monitor release kinetics via dialysis membranes (MWCO 10 kDa) .

Q. How to evaluate the compound’s potential in polypharmacology or multi-target drug discovery?

- Methodological Answer :

- PANTHER Pathway Analysis : Map targets (e.g., PI3K/AKT, MAPK) using KEGG databases to identify synergistic pathways .

- Phenotypic Screening : Use high-content imaging in cancer cell lines (e.g., apoptosis, cell cycle arrest) to detect multi-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.